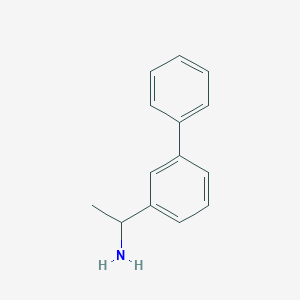

1-(3-Phenylphenyl)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-phenylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKUZHZWJGZNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285527 | |

| Record name | α-Methyl[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110826-97-6 | |

| Record name | α-Methyl[1,1′-biphenyl]-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110826-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance Within Biphenyl Substituted Amine Scaffolds

The structural significance of 1-(3-Phenylphenyl)ethan-1-amine is rooted in the stereochemical properties of its biphenyl (B1667301) core and the presence of a chiral ethylamine (B1201723) substituent. Biphenyl systems are characterized by restricted rotation around the single bond connecting the two phenyl rings, a phenomenon that can give rise to atropisomerism, a type of axial chirality. libretexts.org

Substituted biphenyls are often non-planar due to the steric hindrance between the substituents on the two rings. libretexts.org This twisting of the phenyl rings creates a chiral axis, and if the substitution pattern is appropriate, the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. The conformation of biphenyl itself is a rapid equilibrium between twisted enantiomeric forms, with a dihedral angle of approximately 45 degrees. libretexts.orgic.ac.uk For substituted biphenyls to be resolved into stable enantiomers at room temperature, a significant energy barrier to rotation (atropisomerism) is required, which is influenced by the size of the ortho substituents. libretexts.org

The table below summarizes the key structural features of this compound:

| Feature | Description | Significance |

| Biphenyl Core | Two phenyl rings linked by a single C-C bond. | Provides a rigid and sterically defined scaffold. The rotational angle between the rings influences the overall molecular shape. |

| Chiral Center | The carbon atom of the ethylamine group bonded to the amine and the biphenyl system. | Confers chirality to the molecule, allowing for its use in stereoselective synthesis. |

| Amine Group | A primary amine (-NH2) group. | Acts as a key functional group for further chemical transformations and as a ligand for metal catalysts. |

| Meta-Substitution | The ethylamine group is attached at the 3-position of the biphenyl system. | Influences the electronic properties and the spatial orientation of the functional group relative to the two phenyl rings. |

Foundational Relevance in Complex Molecule Synthesis

Chiral amines are indispensable building blocks in the synthesis of a wide array of complex and biologically active molecules, particularly in the pharmaceutical industry. sciencedaily.comresearchgate.net The enantiomers of a chiral drug can exhibit significantly different pharmacological activities, making the stereoselective synthesis of single-enantiomer compounds a critical aspect of drug development. 1-(3-Phenylphenyl)ethan-1-amine, as a chiral amine, serves as a valuable starting material or intermediate in the construction of such molecules.

The foundational relevance of this compound stems from its ability to introduce a specific stereochemistry and a versatile functional handle (the amine group) into a larger molecular framework. This amine group can be readily modified or used to direct subsequent reactions in a stereocontrolled manner.

One of the key applications of chiral amines is in the preparation of chiral ligands for asymmetric catalysis. For instance, chiral amines can be used to synthesize chiral organopalladium-amine complexes, which have shown high stereoselectivity in asymmetric cycloaddition reactions. nih.gov The biphenyl (B1667301) scaffold of this compound can provide the necessary steric bulk and defined spatial orientation for the resulting catalyst to effectively control the stereochemical outcome of a reaction.

Furthermore, chiral amines are utilized as resolving agents to separate racemic mixtures of other chiral compounds. The amine can react with a racemic acid to form diastereomeric salts, which can then be separated by crystallization. While specific examples detailing the use of this compound for the synthesis of a named complex pharmaceutical are not prevalent in publicly available literature, its structural motifs are found in various developmental and approved drugs. The general synthetic strategies for related chiral amines, such as enzymatic kinetic resolution, are well-established and applicable to this compound. researchgate.net

Overview of Contemporary Research Directions

Established Synthetic Pathways for Aryl-Substituted Ethan-1-amines

The construction of the ethan-1-amine functional group attached to an aromatic scaffold can be achieved through various reliable methods.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This two-step, often one-pot, process involves the conversion of a ketone or aldehyde to an amine via an intermediate imine. wikipedia.orglibretexts.org

For the synthesis of this compound, the logical precursor is the corresponding ketone, 3-phenylacetophenone. The reaction proceeds through the initial formation of a hemiaminal upon reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate (B1220265). sioc-journal.cn This intermediate then dehydrates to form an imine, which is subsequently reduced to the target primary amine. wikipedia.org

The efficiency of this method hinges on the choice of the reducing agent. Common reagents include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is selective for the reduction of the imine intermediate over the starting ketone, allowing the reaction to be performed in a single pot. wikipedia.orgmasterorganicchemistry.com It is stable in weakly acidic to neutral conditions which favor imine formation. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is another common method for the reduction step. wikipedia.org

The general reaction is as follows: 3-Phenylacetophenone + NH₃ + [Reducing Agent] → this compound

Studies on the reductive amination of acetophenone (B1666503) itself using a ruthenium complex and ammonium formate as the hydrogen and amine source have shown that the reaction conditions, such as temperature, can significantly influence the outcome and yield. sioc-journal.cn

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct amination. masterorganicchemistry.combyjus.com The process involves two main steps:

Alkylation : Potassium phthalimide (B116566), a protected form of ammonia, is used as a nucleophile to attack an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org This forms an N-alkylphthalimide intermediate.

Hydrolysis/Hydrazinolysis : The N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or acidic/basic hydrolysis, to release the primary amine. libretexts.orgnrochemistry.com

To apply this method for the synthesis of this compound, the required starting material would be 1-(3-biphenylyl)-1-haloethane (e.g., 1-chloro or 1-bromoethane derivative).

A significant limitation of the traditional Gabriel synthesis is that it is generally not suitable for the preparation of arylamines directly from aryl halides, as aryl halides are unreactive towards simple nucleophilic substitution. byjus.comdoubtnut.com However, it is effective for benzylic halides, which the precursor 1-(3-biphenylyl)-1-haloethane resembles.

Interactive Data Table: Key Steps in Gabriel Synthesis

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1. Phthalimide Salt Formation | Phthalimide + KOH | Potassium Phthalimide | Deprotonation of phthalimide nitrogen. libretexts.org |

| 2. Alkylation | Potassium Phthalimide + 1-(3-Biphenylyl)-1-haloethane | N-[1-(3-Biphenylyl)ethyl]phthalimide | SN2 reaction forms a C-N bond. masterorganicchemistry.com |

| 3. Amine Liberation | N-[1-(3-Biphenylyl)ethyl]phthalimide + Hydrazine Hydrate | This compound | Cleavage of the phthalimide group to release the primary amine. nrochemistry.com |

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. wjpmr.com While not typically used to directly form the ethanamine group in this context, they are crucial for constructing the biphenyl core of the precursor molecules.

Several coupling reactions can be employed:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an organoboron compound (like phenylboronic acid) and an organohalide (like 3-bromoacetophenone) is a powerful method for creating the C-C bond between the two phenyl rings. researchgate.net

Ullmann Reaction : This copper-catalyzed reaction can also be used to form the biaryl linkage, often requiring higher temperatures than palladium-catalyzed methods. wjpmr.com

Heck Coupling : This reaction can also be applied to form C-C bonds, for instance, in the synthesis of styryl-biphenyl derivatives which could potentially be converted to the target amine. researchgate.net

More directly related to amine synthesis, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. organic-chemistry.org While it is a premier method for synthesizing arylamines from aryl halides, it is more commonly applied for N-arylation of existing amines rather than the de novo synthesis of a primary ethanamine from a ketone precursor.

Precursor Design and Derivatization Approaches

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, 3-phenylacetophenone . The design of this precursor can be approached in several ways.

Friedel-Crafts Acylation : A classic electrophilic aromatic substitution where biphenyl is acylated using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). A major challenge with this method is controlling the regioselectivity, as acylation can occur at the ortho-, meta-, or para-positions, leading to a mixture of isomers that require separation.

Suzuki Coupling Strategy : A more modern and regioselective approach involves the Suzuki coupling of a pre-functionalized benzene (B151609) ring with a phenylboronic acid. The most direct route is the coupling of 3-bromoacetophenone with phenylboronic acid . This method offers excellent control over the position of the phenyl group.

Reaction : 3-Bromoacetophenone + Phenylboronic Acid --(Pd catalyst, Base)--> 3-Phenylacetophenone

Alternative Derivatization : Other multi-step synthetic routes can be envisioned. For instance, a patent describes a method starting from β-phenylethylamine, which undergoes an amido-protection, followed by a nitration reaction to introduce a nitro group, and finally deprotection and reduction of the nitro group to an amine. google.com While this produces a different isomer, a similar strategy could theoretically be adapted by starting with a different substituted phenylethylamine.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and cost. For the synthesis of this compound and its precursors, several parameters are typically fine-tuned.

For the Suzuki coupling to synthesize the 3-phenylacetophenone precursor, optimization would involve screening:

Palladium Catalyst : Different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines like TFP or DPPE) can dramatically affect catalyst activity and yield. researchgate.net

Base : The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DIPEA) is crucial for the transmetalation step. researchgate.netresearchgate.net

Solvent : Solvents like toluene, DMF, or aqueous mixtures can influence reaction rates and solubility. researchgate.net

Temperature : Adjusting the temperature can impact reaction time and the formation of side products. researchgate.net

The following table illustrates a typical optimization process for a cross-coupling reaction, showing how systematic variation of components can improve the final product yield.

Interactive Data Table: Optimization of a Generic Cross-Coupling Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2.5) | None | K₂CO₃ (1.5) | DMF | 80 | Trace |

| 2 | Pd₂(dba)₃ (2.5) | DPPE (5.0) | K₂CO₃ (1.5) | DMF | 80 | Low |

| 3 | Pd₂(dba)₃ (2.5) | TFP (5.0) | K₂CO₃ (1.5) | DMF | 80 | 45 researchgate.net |

| 4 | Pd₂(dba)₃ (2.5) | TFP (15.0) | K₂CO₃ (1.5) | DMF | 80 | 60 researchgate.net |

| 5 | Pd₂(dba)₃ (2.5) | TFP (15.0) | DIPEA (1.5) | DMF | 80 | 74 researchgate.net |

This table is a representative example based on data for optimizing similar reactions. researchgate.net

For the reductive amination step, optimization would focus on the type and amount of reducing agent, the pH of the reaction medium, temperature, and the source of the amine. sioc-journal.cnmdpi.com

Chemical Transformations and Reactivity of 1 3 Phenylphenyl Ethan 1 Amine and Its Derivatives

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-(3-phenylphenyl)ethan-1-amine is a key site for a variety of chemical reactions, including the formation of imines and enamines, nucleophilic substitution, and oxidation-reduction processes. These transformations are fundamental in synthetic organic chemistry for creating more complex molecular architectures.

Imine and Enamine Formation and Subsequent Transformations

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. chemistrysteps.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The process is reversible and the equilibrium can be shifted towards the product by removing water. nih.gov The mechanism proceeds through the initial nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of water yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction rate is pH-dependent, with optimal conditions generally being mildly acidic (pH 4-5). libretexts.org

Imines derived from this compound are versatile intermediates. They can undergo hydrolysis back to the parent amine and carbonyl compound, a reaction that is also acid-catalyzed. masterorganicchemistry.com Furthermore, the imine functionality can be reduced to a secondary amine through a process called reductive amination. masterorganicchemistry.com This is often achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

In contrast, the reaction of a secondary amine with an aldehyde or ketone results in the formation of an enamine. chemistrysteps.comwikipedia.org This occurs because the secondary amine lacks the second proton on the nitrogen necessary for imine formation. chemistrysteps.com After the initial formation of an iminium ion, a proton is removed from an adjacent carbon atom, leading to a C=C double bond conjugated to the nitrogen atom. masterorganicchemistry.comyoutube.com Enamines are nucleophilic at the α-carbon and can participate in various reactions, such as alkylation and Michael additions. wikipedia.orgmasterorganicchemistry.com Like imines, enamines can be hydrolyzed back to the original carbonyl compound and secondary amine using aqueous acid. masterorganicchemistry.com

| Reactant | Product Type | Key Features of Formation | Subsequent Transformations |

| Primary Amine (e.g., this compound) + Aldehyde/Ketone | Imine (Schiff Base) | Acid-catalyzed condensation, elimination of water. chemistrysteps.commasterorganicchemistry.comlibretexts.org | Hydrolysis to amine and carbonyl, reduction to secondary amine. masterorganicchemistry.commasterorganicchemistry.com |

| Secondary Amine + Aldehyde/Ketone | Enamine | Acid-catalyzed, forms a C=C bond adjacent to the nitrogen. chemistrysteps.comwikipedia.org | Alkylation, Michael addition, hydrolysis to carbonyl and amine. wikipedia.orgmasterorganicchemistry.com |

Nucleophilic Substitution Reactions

The primary amine group of this compound is nucleophilic and can participate in substitution reactions. The nitrogen's lone pair of electrons can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The nucleophilicity of amines generally follows the trend: secondary amines > primary amines > ammonia (B1221849), which is correlated with their basicity. masterorganicchemistry.com

A common example is the alkylation of the amine with alkyl halides. However, direct alkylation can be difficult to control and often leads to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled method for introducing alkyl groups is through reductive amination, as mentioned previously. masterorganicchemistry.com

Oxidation and Reduction Pathways

The primary amine functionality can undergo oxidation. For instance, the electrochemical oxidation of amines can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com The oxidation of certain amines can lead to the formation of imines. organic-chemistry.org For example, 3-amino-1-phenylprop-1-enes are oxidized by monoamine oxidase to the corresponding cinnamaldehydes. nih.gov

Conversely, while the amine group itself is not typically reduced, derivatives such as imines formed from this compound can be readily reduced to secondary amines. masterorganicchemistry.com This reduction is a key step in reductive amination and is a powerful tool for creating more complex amine structures. masterorganicchemistry.com

Transformations Involving the Phenylphenyl Moiety

The biphenyl (B1667301) core of this compound provides a scaffold for further molecular elaboration through reactions targeting the aromatic rings.

Electrophilic Aromatic Substitution on Biphenyl Systems

The biphenyl system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the rings. The aminoethyl group on one of the phenyl rings will influence the regioselectivity of the substitution. In general, aromatic amines are highly activating and direct incoming electrophiles to the ortho and para positions. However, the steric bulk of the substituent and the reaction conditions can influence the product distribution. The reactivity of heterocyclic aromatic compounds like pyrrole, furan, and thiophene (B33073) in electrophilic aromatic substitution is generally greater than that of benzene (B151609). youtube.com

Functionalization of Aromatic Rings

Beyond electrophilic substitution, the aromatic rings of the biphenyl moiety can be functionalized using various modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming new carbon-carbon bonds. The synthesis of 3-aminobiphenyl (B1205854) itself can be achieved via a Suzuki coupling between 3-bromoaniline (B18343) and phenylboronic acid. wikipedia.org

Recent research has also focused on the direct C-H functionalization of biphenyl systems. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to modified biphenyl derivatives. For example, transient directing groups have been used to achieve meta-C-H olefination of biphenyl aldehydes and amines. researchgate.net

Mechanistic Investigations of Key Reactions

The study of reaction mechanisms is fundamental to understanding and optimizing the synthesis and transformation of this compound and its derivatives. Mechanistic investigations, often employing a combination of experimental kinetics, isotopic labeling, and computational modeling, provide deep insights into the transition states, intermediates, and the sequence of elementary steps that govern the outcome of a chemical reaction.

Mechanisms of Imine Reduction for Amine Synthesis

A primary route to chiral amines like this compound is the catalytic reduction of the corresponding imines. The mechanism of this reduction can be complex, with multiple competing pathways influenced by the catalyst, reductant, and reaction conditions, including the presence of additives like water.

Detailed experimental and Density Functional Theory (DFT) computational studies have been performed on the B(C₆F₅)₃-catalyzed reduction of imines using phenylsilane (B129415) (PhSiH₃). windows.netnih.gov These investigations revealed several possible reaction pathways, highlighting the crucial role of water and amine nucleophiles in determining the reaction's course and product selectivity. windows.net

Initially, in anhydrous systems, the reaction is understood to proceed via what is known as Ingleson's path B. nih.gov However, the introduction of stoichiometric amounts of water fundamentally alters the mechanism. Water can interact with the borane (B79455) catalyst to form a key intermediate, (C₆F₅)₃B–OH⁻, which in turn opens up new, more favorable pathways. windows.netnih.gov

The presence of water or the amine product itself can act as a nucleophilic catalyst in the addition of the silane (B1218182) to an N-silicon amine cation, which is a critical step. nih.gov The competition between these pathways dictates whether the reaction primarily yields the N-silylated amine or proceeds directly to the free amine product. windows.net For instance, with one equivalent of water, the formation of (C₆F₅)₃B–OH⁻ is rapid, which can shut down certain pathways while activating others that lead to the desired amine. windows.net

Below is a table summarizing the key mechanistic pathways investigated for this type of imine reduction:

| Pathway Designation | Key Features | Rate-Determining Step | Activation Energy (Gibbs Free Energy, kcal/mol) | Reference |

| Ingleson's Path B-I' | Operates in anhydrous systems. | Hydride transfer from silane to the imine carbon. | Higher than water/amine-assisted paths. | nih.gov |

| Path C2/D2 (Water-catalyzed) | Involves (C₆F₅)₃B–OH₂ as an intermediate. | Nucleophilic addition of PhSiH₃ to an N-silicon amine cation, catalyzed by water. | 23.9 | nih.gov |

| Path C3/D3 (Amine-catalyzed) | Involves (C₆F₅)₃B–OH₂ as an intermediate. | Nucleophilic addition of PhSiH₃ to an N-silicon amine cation, catalyzed by the product amine. | 18.3 | nih.gov |

This data is derived from DFT calculations on a model imine reduction and illustrates the comparative energetics of different mechanistic routes.

These computational findings are supported by experimental observations where the amount of water and the presence of nucleophiles like amines provide an "on-off" switch for the various pathways, controlling the reaction products. windows.net

Stereoselective Transformations: Enzymatic Kinetic Resolution

The synthesis of enantiomerically pure amines is often achieved through dynamic kinetic resolution (DKR). This process combines the enantioselective synthesis capabilities of enzymes with in-situ racemization of the starting material. Mechanistic studies in this area focus on understanding enzyme kinetics, substrate and product inhibition, and the influence of reaction conditions on stereoselectivity.

For the synthesis of chiral amines structurally related to this compound, such as (R)-β-methylphenethylamine, transaminase enzymes are commonly employed. nih.govresearchgate.net A detailed investigation into the DKR of 2-phenylpropanal (B145474) using a transaminase from Ruegeria pomeroyi highlights the mechanistic complexities. researchgate.net One key challenge identified was the formation of byproducts, such as acetophenone (B1666503), through substrate decomposition.

Mechanistic investigation revealed that acetophenone formation proceeds via a radical chain reaction involving atmospheric oxygen, which includes a decarbonylation step. researchgate.net This understanding allowed for the successful suppression of this unwanted side reaction.

The table below details the influence of various reaction parameters on the formation of the acetophenone byproduct, a crucial finding from the mechanistic study. researchgate.net

| Parameter Varied | Condition | Acetophenone Formation | Mechanistic Implication | Reference |

| pH | pH 7 vs. pH 10 | Increased at higher pH | Base-catalyzed enolization may facilitate oxidation. | researchgate.net |

| Atmosphere | Normal Air vs. Degassed Broth | Significantly reduced in degassed broth | Confirms the role of oxygen in the degradation pathway. | researchgate.net |

| Additives | Radical Scavengers (e.g., TEMPO) | Suppressed | Supports a radical-mediated mechanism for byproduct formation. | researchgate.net |

Furthermore, the study explored the concept of in situ product crystallization (ISPC) to overcome product inhibition, a common issue in biocatalysis. By crystallizing the desired amine product out of the solution, the equilibrium is pulled towards the product side, enhancing both yield and enantiomeric excess. nih.govresearchgate.net

Other Mechanistic Considerations

C-H Amination: The direct amination of C-H bonds represents a powerful and atom-economical method for synthesizing amine derivatives. Mechanistic studies of Cp*Rh(III)-catalyzed C-H amination have shown that the efficiency of the reaction is closely tied to the nature of the aminating agent. nih.gov Investigations using 1,4,2-dioxazol-5-ones as amino sources revealed that their strong affinity for the rhodium(III) catalyst center is key to their high efficiency compared to traditional azide-based reagents. nih.gov Kinetic and computational studies suggest the reaction proceeds through the formation of an amido-inserted rhodacycle intermediate, with a low activation energy for the subsequent imido-insertion step. nih.gov

1,3-Dipolar Cycloaddition: Derivatives of this compound can be incorporated into heterocyclic structures. For instance, pyrrolo[1,2-c]pyrimidines bearing a biphenyl moiety have been synthesized via a 1,3-dipolar cycloaddition mechanism. researchgate.net This reaction involves the in situ generation of a pyrimidinium N-ylide from the corresponding pyrimidinium salt. The ylide, a 1,3-dipole, then reacts with an activated alkyne in a concerted [3+2] cycloaddition to form the final heterocyclic product. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 3 Phenylphenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Enantiopurity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(3-Phenylphenyl)ethan-1-amine, providing precise information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that confirm its molecular structure. The protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm). The methine proton (CH) adjacent to the amine group resonates as a quartet, while the methyl group (CH₃) protons appear as a doublet. The amine (NH₂) protons often present as a broad singlet. rsc.orgdocbrown.info The addition of D₂O can be used to confirm the presence of the NH₂ group, as the labile amine protons will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the methyl carbon, the methine carbon, and the various aromatic carbons. The chemical shifts of these carbons are influenced by their local electronic environment. pressbooks.publibretexts.org Generally, sp³-hybridized carbons, like the methyl and methine carbons, absorb at higher fields (lower ppm values) compared to the sp²-hybridized aromatic carbons, which resonate at lower fields (higher ppm values). libretexts.org

Enantiopurity Analysis: Determining the enantiomeric purity of chiral amines like this compound is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents, offers a powerful method for this analysis. nih.govresearchgate.netbath.ac.uk A common approach involves the reaction of the amine with a chiral agent, such as (S)-BINOL and 2-formylphenylboronic acid, to form diastereomeric iminoboronate esters. nih.govresearchgate.net These diastereomers exhibit distinct and well-resolved signals in the ¹H NMR spectrum, particularly for the imino proton. researchgate.net The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric excess (ee) of the original amine. nih.govresearchgate.netbath.ac.uknih.gov This method is often rapid, requiring minimal sample preparation. nih.gov

Interactive ¹H NMR Data Table for a Related Compound, (S)-N-(1-phenylethyl)aniline:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 | d | 7.2 | 2H | Ar-H |

| 7.29 | dd | 8.2, 6.9 | 2H | Ar-H |

| 7.20 | t | 7.1 | 1H | Ar-H |

| 7.07 | dd | 8.5, 7.4 | 2H | Ar-H |

| 6.62 | t | 7.3 | 1H | Ar-H |

| 6.49 | d | 7.6 | 2H | Ar-H |

| 4.47 | q | 6.7 | 1H | CH |

| 4.03 | br s | 1H | NH | |

| 1.51 | d | 6.7 | 3H | CH₃ |

Note: This data is for a structurally similar compound and serves as an illustrative example. The exact chemical shifts for this compound may vary. rsc.org

Interactive ¹³C NMR Data Table for a Related Compound, (S)-N-(1-phenylethyl)aniline:

| Chemical Shift (δ) ppm | Assignment |

| 147.0 | Ar-C |

| 144.9 | Ar-C |

| 128.9 | Ar-CH |

| 128.4 | Ar-CH |

| 126.6 | Ar-CH |

| 125.6 | Ar-CH |

| 117.0 | Ar-CH |

| 113.1 | Ar-CH |

| 53.4 | CH |

| 25.1 | CH₃ |

Note: This data is for a structurally similar compound and serves as an illustrative example. The exact chemical shifts for this compound may vary. rsc.org

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amines. rsc.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The mass analyzer then separates these ions based on their m/z ratio. This technique is valuable for obtaining the molecular weight of the compound. A characteristic fragmentation pattern observed for alkylamines in mass spectrometry is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its primary amine and aromatic functionalities.

N-H Stretching: As a primary amine, it will show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.comlibretexts.org These bands are typically weaker and sharper than the O-H stretching bands of alcohols. libretexts.org

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Stretching: Absorption bands for aromatic C-H stretching are generally found just above 3000 cm⁻¹.

Aromatic C=C Stretching: The C=C stretching vibrations within the phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

N-H Wagging: A broad band due to N-H wagging may be observed in the 910-665 cm⁻¹ range for primary amines. orgchemboulder.com

Interactive IR Data Table for Primary Aromatic Amines (Illustrative):

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500-3300 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | >3000 | Variable |

| N-H Bend | 1650-1580 | Variable |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch | 1335-1250 | Strong |

| N-H Wag | 910-665 | Broad, Strong |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.com The resulting crystal structure provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional angles: Information about the conformation of the molecule, including the relative orientation of the two phenyl rings and the ethanamine substituent.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group and other non-covalent interactions. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies of 1 3 Phenylphenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like total energies, energy of frontier molecular orbitals (HOMO and LUMO), energy gaps, and dipole moments.

A hypothetical DFT study of 1-(3-phenylphenyl)ethan-1-amine would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to obtain optimized molecular geometry and electronic properties. chemmethod.com From the optimized structure, various electronic and reactivity descriptors can be calculated.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For this compound, the HOMO is expected to be localized on the electron-rich biphenyl (B1667301) ring system and the nitrogen atom of the amine group. The LUMO would likely be distributed over the aromatic rings.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is the energy gap, which is an indicator of molecular stability. A large energy gap suggests high stability and low reactivity.

Illustrative Data Table of DFT-Calculated Properties for an Analogous Biphenyl Compound:

The following table presents hypothetical data for a related biphenyl derivative, calculated using DFT, to illustrate the type of information that would be obtained for this compound.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons and the molecule's capacity to donate electrons. A higher value suggests a better electron donor. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. A lower value indicates a better electron acceptor. |

| Energy Gap (ΔE) | 4.6 eV | The energy difference between HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. DFT studies on biphenyl derivatives have investigated dipole moments. researchgate.net |

| Chemical Hardness (η) | 2.3 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 1.9 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Molecular modeling techniques, particularly conformational analysis, are used to identify the most stable conformations and to understand the energy landscape of the molecule.

Molecular mechanics force fields, such as MMFF94 or AMBER, are often used for an initial scan of the conformational space due to their computational efficiency. The low-energy conformers identified would then typically be subjected to higher-level DFT calculations to obtain more accurate geometries and relative energies.

Key Aspects of Conformational Analysis:

Torsional Angles: The dihedral angle between the two phenyl rings and the rotational state of the ethylamine (B1201723) side chain are critical parameters.

Intramolecular Interactions: The analysis would also reveal any potential intramolecular hydrogen bonds or steric clashes that stabilize or destabilize certain conformations.

Population of Conformers: Based on the calculated relative energies, the population of each conformer at a given temperature can be estimated using the Boltzmann distribution, providing insight into the dominant shapes of the molecule in a given environment.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govnih.govaip.org For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or retention time in chromatography.

The general workflow for a QSPR study involves:

Dataset Collection: Gathering a set of molecules with known experimental values for the property of interest. This dataset would ideally include this compound and a diverse range of related amines.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates a subset of the calculated descriptors to the property being studied.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A QSPR study on amines might show that properties like density can be predicted using a small number of easily calculated descriptors. nih.gov Such a model, once validated, could be used to estimate the properties of new, unmeasured compounds like this compound.

Investigation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. rsc.orgacs.orgnih.govnih.gov For this compound, computational methods could be used to investigate various potential reactions, such as its synthesis or its metabolic pathways.

For example, the synthesis of this compound might involve a reductive amination reaction. A computational study of this process would involve:

Locating Stationary Points: Identifying the structures of the reactants, products, any intermediates, and the transition states that connect them along the reaction pathway.

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. This information helps to understand the kinetics of the reaction and to identify the rate-determining step.

Investigating Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit or explicit solvent models.

Computational studies on the mechanisms of amine reactions have provided valuable insights into reaction pathways and selectivity. acs.orgijrpr.com For instance, research on the reductive amination of aldehydes has used DFT to explore the thermodynamics and microkinetics of the individual steps. rsc.org A similar approach could be applied to understand the synthesis of this compound, providing a molecular-level understanding that could aid in optimizing reaction conditions.

Role and Applications of 1 3 Phenylphenyl Ethan 1 Amine in Synthetic Organic Chemistry

As a Chiral Building Block for Complex Organic Molecules

The primary application of enantiomerically pure 1-(3-Phenylphenyl)ethan-1-amine lies in its use as a chiral building block. In the pharmaceutical and agrochemical industries, the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.net The use of pre-existing chiral fragments, or "chiral building blocks," is a powerful strategy for the efficient synthesis of single-enantiomer drugs and other bioactive compounds. enamine.netnottingham.ac.uk this compound, available in both (R) and (S) forms, serves this purpose effectively.

The amine group can be readily converted into a variety of other functional groups or used as a nucleophile to form new carbon-nitrogen bonds. Its structural similarity to more extensively studied chiral amines, such as 1-phenylethylamine, suggests a broad scope of applications. nih.gov For instance, it can be acylated to form amides, which are common linkages in pharmaceuticals, or reductively aminated with ketones and aldehydes to introduce the chiral ethyl-biphenyl fragment into a target molecule. The biphenyl (B1667301) unit itself can be further functionalized, adding another layer of complexity and allowing for the synthesis of diverse molecular architectures.

The synthesis of complex molecules often involves the coupling of several building blocks. The table below illustrates some of the fundamental transformations that this compound can undergo, highlighting its versatility as a chiral synthon.

| Transformation | Reagents/Conditions | Product Type | Significance |

| Amide Formation | Acyl chlorides, Carboxylic acids (with coupling agents like EDC, HOBt) | Chiral Amides | Introduction of a stable, chiral amide linkage common in bioactive molecules. nih.gov |

| Schiff Base Formation | Aldehydes or Ketones | Chiral Imines | Intermediate for the synthesis of other chiral amines or as a ligand component. |

| Reductive Amination | Ketones/Aldehydes, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Chiral Secondary Amines | Forms stable C-N bonds, incorporating the chiral amine into a larger structure. |

| N-Alkylation | Alkyl halides | Chiral Secondary/Tertiary Amines | Modification of the amine's steric and electronic properties. |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Chiral Ureas/Thioureas | Structures with hydrogen-bonding capabilities, often used in organocatalysis and medicinal chemistry. |

| Sulfonamide Formation | Sulfonyl chlorides | Chiral Sulfonamides | A key functional group in many pharmaceutical compounds. |

These transformations allow chemists to integrate the defined stereochemistry of this compound into a larger, more complex target molecule, ensuring enantiomeric purity in the final product.

Integration into Chiral Ligands for Asymmetric Catalysis

A crucial application of chiral amines is their incorporation into ligands for asymmetric catalysis. nih.gov Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, a process that is both efficient and economical. The effectiveness of a metal-based asymmetric catalyst is highly dependent on the structure of the chiral ligand coordinated to the metal center.

This compound is an excellent precursor for a variety of chiral ligands. The amine functionality can be readily converted into imines (by condensation with aldehydes), amides, or phosphine-amines, which are all common coordinating groups in catalysis. The steric bulk of the biphenyl group can create a well-defined chiral pocket around the metal center, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction.

The development of modular ligands, where the steric and electronic properties can be systematically varied, is a key goal in catalysis research. The biphenyl group of this compound is amenable to substitution on either of its phenyl rings, allowing for fine-tuning of the ligand's properties to optimize catalytic activity and enantioselectivity for a specific transformation.

Below is a table of representative chiral ligand types that can be synthesized from this compound and their potential applications in asymmetric catalysis.

| Ligand Type | Synthesis from this compound | Metal | Potential Catalytic Application |

| Schiff Base (Salen-type) | Condensation with a salicylaldehyde (B1680747) derivative | Mn, Co, Cr | Asymmetric epoxidation, cyclopropanation |

| Phosphine-Amine | Reaction with a chlorophosphine | Rh, Ru, Ir | Asymmetric hydrogenation, hydrosilylation |

| Bis(oxazoline) (BOX) | Conversion to amino alcohol, then cyclization | Cu, Zn | Asymmetric Diels-Alder, aldol (B89426) reactions |

| Amide/Urea-based | Acylation or reaction with an isocyanate | Ru, Fe | Asymmetric transfer hydrogenation, C-H activation |

| Diamene | Dimerization or coupling with another chiral amine | Rh, Ru | Asymmetric hydrogenation of ketones |

The use of ligands derived from this amine can lead to highly effective catalysts for the production of enantiomerically pure alcohols, amines, and other valuable chiral compounds.

Precursor for Advanced Organic Materials Synthesis

The unique structural features of this compound also make it an attractive monomer for the synthesis of advanced organic materials. The rigid biphenyl unit is a well-known mesogen, a component that can induce the formation of liquid crystalline phases. Polymers incorporating this moiety may exhibit interesting thermal and optical properties.

Furthermore, the chirality of the monomer can be translated into the macroscopic properties of the resulting material. Chiral polymers can self-assemble into helical superstructures, leading to materials with chiroptical properties, such as circular dichroism and circularly polarized luminescence. These properties are highly sought after for applications in optical data storage, displays, and sensors.

The primary amine group provides a reactive site for polymerization. For example, it can be used to form polyamides, polyimides, or polyureas, which are classes of high-performance polymers known for their thermal stability and mechanical strength. The incorporation of the bulky and chiral biphenyl side chain would modify the properties of these polymers, potentially leading to materials with enhanced solubility, processability, and novel functionalities.

The table below outlines potential types of advanced organic materials that could be synthesized using this compound as a key precursor.

| Material Type | Polymerization/Synthetic Strategy | Key Feature from Monomer | Potential Application |

| Chiral Polyamides/Polyimides | Polycondensation with diacyl chlorides or dianhydrides | Chirality, Rigidity, Thermal Stability | Chiral stationary phases for chromatography, high-temperature membranes. |

| Liquid Crystalline Polymers | Incorporation into a polyester (B1180765) or polyether backbone | Biphenyl Mesogen, Chirality | Optical films, responsive materials, displays. |

| Helical Polymers | Chain-growth polymerization of a derived monomer (e.g., an isocyanate) | Helical structure induced by chiral centers | Chiroptical sensors, asymmetric catalysis supports. |

| Dendrimers | Convergent or divergent synthesis using the amine as a branching point | Defined 3D structure, Chirality | Drug delivery systems, nanoscale catalysts. |

| Organic Frameworks | Used as a building block in the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) | Porosity, Chirality | Asymmetric catalysis, enantioselective separations. |

常见问题

Basic: What are the most reliable synthetic routes for preparing 1-(3-Phenylphenyl)ethan-1-amine, and how can reaction yields be optimized?

The synthesis of this compound typically involves amination reactions of aryl halides or ketones. For example, Scheme 3 in demonstrates that amination of intermediates (e.g., compound 22 ) with amines like (R)-1-(4-bromophenyl)ethan-1-amine can achieve high yields (91%) under palladium catalysis . To optimize yields:

- Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for improved stability.

- Control reaction temperature (80–100°C) and employ anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate the reaction at peak conversion.

Basic: How can the purity and structural identity of this compound be validated post-synthesis?

Validation requires multi-technique characterization :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR data with literature (e.g., δ ~1.3 ppm for -CH₃ and aromatic protons at 6.8–7.5 ppm, as seen in for analogous compounds) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ = 212.13 for C₁₄H₁₅N) .

- Chiral HPLC : For enantiopure forms, use columns like Chiralpak IA and mobile phases with hexane/isopropanol ( highlights stereochemical considerations) .

Advanced: What strategies mitigate stereochemical challenges in synthesizing enantiopure this compound?

Enantioselective synthesis requires:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during ketone reduction (e.g., asymmetric hydrogenation of imines, as in ) .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Advanced: How do substituents on the phenyl ring (e.g., halogens, methyl groups) influence the compound’s reactivity in downstream applications?

Substituents modulate electronic and steric effects:

- Electron-Withdrawing Groups (e.g., -Br) : Enhance electrophilicity for nucleophilic substitution ( shows halogenated analogs like Br-MBA used in perovskite materials) .

- Electron-Donating Groups (e.g., -CH₃) : Increase stability in oxidation reactions (e.g., 1-(4-methylphenyl)ethan-1-amine in cyanamide synthesis; ) .

- Steric Effects : Bulky groups (e.g., -CF₃) may hinder catalytic access to the amine group, requiring tailored ligands ( notes steric effects in drug design) .

Advanced: What catalytic systems are effective for selective functionalization of this compound in cross-coupling reactions?

Palladium and nickel catalysts dominate:

- Buchwald-Hartwig Amination : Use Pd(dba)₂ with BrettPhos ligand for C–N bond formation ( highlights similar systems) .

- Suzuki-Miyaura Coupling : For aryl-aryl bonds, employ Pd(PPh₃)₄ with K₂CO₃ base in THF/H₂O .

- Photoredox Catalysis : Ru(bpy)₃²⁺ enables radical-based functionalization under visible light (emerging method not yet in evidence but extrapolated from aryl amine chemistry).

Advanced: How can computational methods predict the biological or material science applications of this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in charge-transfer materials (e.g., perovskite interfaces in ) .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using software like AutoDock Vina (avapritinib in uses similar scaffolds) .

- QSAR Models : Correlate substituent effects with bioactivity (e.g., logP, Hammett σ values) for drug design .

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( emphasizes protective measures) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste ( notes professional disposal services) .

Advanced: How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

- Solvent Calibration : Ensure spectra are acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆ shifts protons by ~0.5 ppm).

- Dynamic Effects : Account for rotameric equilibria in flexible chains (e.g., ethylamine group) via variable-temperature NMR .

- Cross-Validation : Compare with high-resolution crystallographic data (if available) or computational predictions ( provides HRMS benchmarks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。